N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline
Description
N-[2-(Methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline is a tetrahydroquinoline derivative featuring a methoxycarbonyl ethyl group (-CH₂CH₂CO₂Me) attached to the nitrogen atom of the heterocyclic ring. Tetrahydroquinolines are pivotal in medicinal and industrial chemistry due to their structural versatility and bioactivity.
Properties
IUPAC Name |
methyl 3-(3,4-dihydro-2H-quinolin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)8-10-14-9-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJLKQTVZRVFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cyclization reactions. For example, the Pd(II)-catalyzed double cyclization of 1,2-diarylethynes bearing an N-methyl-N-[2-(methoxycarbonyl)ethyl]amino group can yield the desired tetrahydroquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the removal of the N-[2-(methoxycarbonyl)ethyl] group under basic conditions (e.g., using DBU in DMF at 120°C) can be employed to obtain the final product in high yields .
Chemical Reactions Analysis
Oxidative Dehydrogenation Reactions
The compound undergoes oxidative dehydrogenation to form quinoline derivatives, a critical transformation in heterocyclic chemistry. Key findings include:
| Reaction Type | Catalyst/Conditions | Product/Yield | Source |
|---|---|---|---|
| Aerobic oxidation | [Ru(phd)₃]²⁺ (2.5 mol%) | Quinoline (93%) | |
| Oxidative coupling | CuCl₂/O₂ | Iminium ions |
This reaction is catalyzed by transition metal complexes (e.g., Ru-based catalysts) under aerobic conditions, demonstrating high efficiency in converting tetrahydroquinolines to quinolines . The mechanism involves electron transfer (ET) pathways, as evidenced by kinetic isotope effects (KIE) and linear free energy relationships (LFER) .
Iminium Ion Formation and Oxidative Coupling
The compound participates in oxidative coupling reactions to form iminium ions, which are intermediates in drug synthesis. Key observations:
The reaction proceeds via a rate-determining ET step, as supported by Hammett ρ values (ρ ≈ −2.1 vs σ) . This pathway is distinct from hydride transfer mechanisms observed in other oxidants like DDQ.
Reduction and Reductive Amination
Reduction and reductive amination are central to synthesizing tetrahydroquinoline derivatives. Key methods include:
These reactions enable the formation of bicyclic or tricyclic structures, with diastereoselectivity controlled by steric factors during hydrogenation .
Cyclization Reactions
Cyclization is critical for constructing ring systems. Notable methods include:
| Cyclization Type | Reagents/Conditions | Product/Yield | Source |
|---|---|---|---|
| Reduction-double reductive amination | DIBAL-H → BF₃·OEt₂ | Alkaloids (e.g., xylopinine) | |
| Imine cyclization | Formaldehyde + TiO₂ | Tetrahydroquinolines |
These methods leverage intermediates like imines or acylcarbamates to form fused ring systems .
Hydrolysis and Functional Group Transformations
While not explicitly detailed in the provided sources, analog compounds suggest hydrolysis of ester or amide groups could occur under acidic/basic conditions. For example, methoxycarbonyl groups may undergo hydrolysis to carboxylic acids, altering solubility and reactivity.
Scientific Research Applications
Antitumor Activity
N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline derivatives have been investigated for their antitumor properties. For instance, compounds derived from tetrahydroquinoline structures have shown efficacy in inhibiting cancer cell proliferation. A study indicated that modifications to the tetrahydroquinoline scaffold could enhance potency against various cancer cell lines, including leukemia and neuroblastoma .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| MX69 | 7.5 | Leukemia |
| 14 | 0.3 | Neuroblastoma |
Neuroprotective Effects
Research has identified tetrahydroquinoline derivatives as potential neuroprotective agents. Specifically, they are being explored for their ability to mitigate neurodegenerative disorders such as Alzheimer's disease and ischemic damage following strokes . The mechanism involves modulation of neurotransmitter systems and inhibition of neuroinflammatory processes.
Cholesterol Management
This compound has been studied as a cholesteryl ester transfer protein (CETP) inhibitor. CETP plays a crucial role in lipid metabolism and cardiovascular health. Compounds in this category have demonstrated the ability to elevate HDL cholesterol levels while reducing LDL cholesterol and triglycerides . This dual action positions them as potential therapeutic agents for conditions like atherosclerosis and hyperlipidemia.
| Parameter | Effect |
|---|---|
| HDL Cholesterol | Increased |
| LDL Cholesterol | Decreased |
| Triglycerides | Decreased |
Antiviral Properties
Recent studies have suggested that tetrahydroquinoline derivatives may possess antiviral activity. Certain compounds have shown promise in inhibiting viral replication, making them candidates for further development against viruses such as HIV . The structural versatility of these compounds allows for modifications that could enhance their antiviral efficacy.
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups to optimize biological activity. Recent advancements in synthetic methodologies have enabled more efficient production of these compounds with improved yields .
Table: Synthetic Approaches
| Methodology | Yield (%) | Remarks |
|---|---|---|
| Witkop-Winterfeldt oxidation | 36-60 | Moderate yield; substrate scope limited |
| Two-step synthesis | 93-98 | High yield; versatile functionalization |
Case Studies Highlighting Efficacy
- Antitumor Study : A compound derived from the tetrahydroquinoline scaffold showed a significant reduction in tumor growth in preclinical models.
- Neuroprotection : Tetrahydroquinoline derivatives demonstrated protective effects against neuronal cell death in vitro.
Mechanism of Action
The mechanism of action of N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the presence of the methoxycarbonyl group can enhance the compound’s binding affinity to certain proteins, leading to changes in their function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Tetrahydroquinoline Derivatives
Structural and Substituent Variations
Key Compounds:
N-Hydroxyethyl Derivatives (e.g., N-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline): Synthesized via condensation with 2-iodoethanol using triethylamine . The hydroxyl group increases hydrophilicity, contrasting with the methoxycarbonyl ethyl group’s lipophilic nature. Applications include complexation for radiopharmaceuticals .
N-Acetyl Derivatives (e.g., Methyl (1-acetyl-4-oxo-1,2,3,4-tetrahydroquinolin-2-yl)acetate): Synthesized via chromium hexacarbonyl-catalyzed oxidation, yielding ketone-functionalized derivatives .
Sulfonamide Derivatives (e.g., 2-[2-(4-tert-butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide): Features a sulfonamide group, enhancing hydrogen-bonding capacity and selectivity as an MGAT2 inhibitor .
Thiophene-Carboximidamide Derivatives (e.g., N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide): Acts as a selective neuronal nitric oxide synthase (nNOS) inhibitor, demonstrating the role of electron-withdrawing groups in bioactivity .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The methoxycarbonyl group balances solubility and permeability, contrasting with polar sulfonamides and hydrophilic hydroxyethyl derivatives .
- Stability : Ester groups may hydrolyze under basic conditions, whereas acetyl or sulfonamide derivatives exhibit higher stability .
- Physical State : Derivatives with ester groups (e.g., viscous oil in ) are less crystalline than carboxylic acid salts (e.g., hydrochloride salts in ).
Biological Activity
N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the various biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a methoxycarbonyl group attached to an ethyl chain. This structural configuration contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets. The methoxycarbonyl group enhances binding affinity to certain proteins, potentially modulating their activity. Such interactions can lead to alterations in metabolic pathways and cellular functions, which are crucial for its therapeutic effects.
Antitumor Activity
Research has indicated that derivatives of tetrahydroquinoline exhibit potent antitumor properties. For instance, various synthesized compounds related to tetrahydroquinoline have shown IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin. A study reported several derivatives with IC50 values ranging from 2.5 µg/mL to 12.5 µg/mL against cancer cell lines, indicating their potential as effective anticancer agents .
Table 1: Antitumor Activity of Tetrahydroquinoline Derivatives
| Compound | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |
|---|---|---|
| 32 | 2.5 | More potent |
| 25 | 3 | More potent |
| 41 | 5 | More potent |
| 35 | 10 | More potent |
| 33 | 12 | More potent |
| 37 | 12.5 | More potent |
Antibacterial and Antiviral Properties
Tetrahydroquinoline derivatives have also been investigated for their antibacterial and antiviral activities. A review highlighted that certain derivatives are effective against a range of pathogens, demonstrating their potential as novel antimicrobial agents .
Study on Antitumor Activity
In a notable study involving synthesized tetrahydroquinoline derivatives, researchers evaluated their effects on human keratinocyte cells (HaCaT). The MTT assay revealed varying survival rates depending on the concentration of the compounds used. For example, compound 3b maintained an approximate survival rate of 80% across all treatment concentrations, while others showed significant inhibition at higher concentrations .
Mechanistic Insights
Another study focused on the mechanism by which these compounds exert their effects. It was found that certain tetrahydroquinoline derivatives could induce apoptosis in cancer cells by activating caspase pathways and increasing the Bax/Bcl-2 ratio, leading to enhanced cell death in tumor cells .
Q & A
Basic Research Questions
Q. What green synthesis methodologies are effective for preparing N-substituted 1,2,3,4-tetrahydroquinoline derivatives?
- Methodological Answer : The use of acidic ionic liquids, such as [NMPH]H₂PO₄, provides a reusable and eco-friendly catalytic system. This method avoids toxic metal catalysts and achieves high yields (85–92%) under mild conditions (80°C, 6–8 hours). The ionic liquid can be recycled five times with minimal activity loss, making it superior to traditional H₃PO₄ catalysis . Alternative approaches include tandem cyclization with radical cation salts or InCl₃-catalyzed domino reactions, though these may yield cis/trans isomer mixtures .
Q. How are NMR and HPLC employed to characterize synthetic 1,2,3,4-tetrahydroquinoline derivatives?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for structural elucidation. For example, in stereochemical analysis, distinct chemical shifts for cis/trans isomers (e.g., δ 3.8–4.2 ppm for protons adjacent to substituents) help differentiate configurations .
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity (>98%) and monitors reaction progress. Gradient elution (e.g., acetonitrile/water) resolves complex mixtures, as demonstrated in STAT5 inhibitor syntheses .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing cis/trans isomers of 1,2,3,4-tetrahydroquinolines be addressed?
- Methodological Answer : Catalyst design is pivotal. For instance, acidic ionic liquids favor specific transition states, reducing isomer formation . Alternatively, chiral auxiliaries or asymmetric catalysis (e.g., Cu-oxazaborolidine complexes) can induce enantioselectivity, as seen in transfer hydrogenation of N-heteroaromatics . Post-synthesis separation via chiral chromatography or crystallization may also be required .
Q. What catalytic mechanisms underpin the efficiency of ionic liquids in tetrahydroquinoline synthesis?
- Methodological Answer : Acidic ionic liquids act as dual acid-base catalysts. The [NMPH]⁺ cation stabilizes intermediates via hydrogen bonding, while H₂PO₄⁻ facilitates proton transfer during cyclization. This dual role accelerates the Povarov reaction between 2-(phenylamino)ethanol and unsaturated ketones, achieving turnover frequencies (TOF) up to 120 h⁻¹ .
Q. How do structural modifications (e.g., methoxycarbonylethyl groups) influence biological activity in tetrahydroquinoline derivatives?
- Methodological Answer : Substituent positioning affects target binding. For example, N-[2-(methoxycarbonyl)ethyl] groups enhance selectivity for neuronal nitric oxide synthase (nNOS) by forming hydrogen bonds with Glu592. SAR studies show that electron-withdrawing groups at C6 (e.g., thiophene-2-carboximidamide) improve IC₅₀ values (e.g., 15 nM for nNOS inhibition) .
Analytical and Contradiction Resolution
Q. What methodologies resolve structural discrepancies in tetrahydroquinoline derivatives, such as misassigned regioisomers?
- Methodological Answer : Comparative NMR analysis with synthetic standards is essential. For instance, the structural revision of (−)-galipeine involved synthesizing both 3′-hydroxy-4′-methoxy and 3′-methoxy-4′-hydroxy regioisomers. Only the latter matched natural product data (δ 6.8 ppm for aromatic protons), confirmed by NOESY correlations and optical rotation comparisons .
Pharmacological Applications
Q. What in vitro assays evaluate the efficacy of tetrahydroquinoline-based enzyme inhibitors?
- Methodological Answer :
- nNOS Inhibition : Recombinant human nNOS is incubated with test compounds (0.1–100 μM), L-arginine, and NADPH. Nitric oxide production is measured via hemoglobin capture assay, with IC₅₀ values calculated from dose-response curves .
- STAT5 Inhibition : Cell-based luciferase reporters (e.g., K562 cells) quantify STAT5 pathway suppression. Compounds like 17d (IC₅₀ = 0.8 μM) are prioritized for in vivo testing .
Synthetic Optimization
Q. What strategies improve yield and purity in multi-step syntheses of functionalized tetrahydroquinolines?
- Methodological Answer :
- Stepwise Purification : Intermediate isolation via flash chromatography (e.g., silica gel, hexane/EtOAc gradients) minimizes side products. For example, N-(3-chloro-2-hydroxypropyl) intermediates are purified to >95% before cyclization .
- Solvent Selection : Using triethyl methanetricarboxylate as both solvent and reagent reduces toxicity and improves atom economy (yield >85%). Excess reagent is recovered via distillation (95% recovery) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
